4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core fused with a naphthalene-1-carbonyl group at position 4 and a carboxylic acid moiety at position 2. This compound is part of a broader class of 1-oxa-4-azaspiro[4.5]decane derivatives, which are frequently explored for antitumor, antimicrobial, and pesticidal applications due to their modular synthesis and tunable pharmacophores .
Properties
IUPAC Name |
4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-18(16-10-6-8-14-7-2-3-9-15(14)16)21-17(19(23)24)13-25-20(21)11-4-1-5-12-20/h2-3,6-10,17H,1,4-5,11-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVZUYFZDNCFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. Its molecular formula is C20H21NO4, with a molecular weight of 339.4 g/mol, and it has been studied for various therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a spirocyclic framework, which is crucial for its biological properties. The structural uniqueness may confer distinct activities not observed in related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1326808-27-8 |
| IUPAC Name | This compound |
Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms and therapeutic applications:
Preliminary studies suggest that this compound may interact with specific biological receptors or enzymes. This interaction is essential for understanding its pharmacological effects.
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its derivatives might lead to novel treatments targeting specific pathways involved in disease processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Evaluation : The synthesis typically involves multi-step organic reactions, requiring careful control to ensure high yields and purity. The biological evaluation often includes assessing the compound's inhibitory effects on specific enzymes or receptors.
-
Inhibitory Potency : In a comparative study, the compound's potency was evaluated against similar compounds, demonstrating varying degrees of biological activity.
Compound Name IC50 (µM) This compound TBD Related Compound A 0.025 Related Compound B 0.011
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Medicinal Chemistry
The compound has shown potential applications in drug design due to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Case Studies
- Enzyme Modulation : Research indicates that derivatives of this compound can influence the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
- Receptor Interaction : Interaction studies have suggested that the compound may bind selectively to certain receptors, which could be exploited for developing novel therapeutic agents targeting diseases like cancer or neurodegenerative disorders.
Material Science
In material science, the unique structural properties of 4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid make it a candidate for developing advanced materials with specific functionalities, such as:
- Polymeric Materials : Incorporation into polymer matrices for enhanced mechanical properties.
- Nanocomposites : Use as a filler or modifier in nanocomposite materials to improve thermal and electrical conductivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives arises from variations in the substituent at position 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
For instance, the trimethoxybenzoyl derivative (435.5 g/mol) was discontinued, possibly due to synthetic challenges . Halogenated benzoyl groups (e.g., 2,4-difluoro, 3,5-dichloro) enhance stability and electronegativity, which may improve target binding in pharmaceuticals .
Biological Activity :
- Antitumor activity is prominently associated with derivatives bearing aromatic acyl groups (e.g., naphthalene, substituted benzoyl), as seen in related spirocyclic compounds .
- The dichloroacetyl variant (MON-4660) is an exception, serving as a pesticide safener by protecting crops from herbicide toxicity .
Physicochemical Properties :
- The 4-methylbenzoyl derivative exhibits a predicted pKa of 3.40, suggesting moderate acidity that could influence ionization and membrane permeability .
- Fluorinated analogs (e.g., 2,4-difluoro) leverage fluorine’s electronegativity and metabolic stability, common in drug design .
Synthetic Accessibility: Derivatives with simple acyl groups (e.g., 3-phenylpropanoyl) are more synthetically accessible via N-acylation of the spirocyclic core, as described in ’s general route using DCC and copper catalysis . Complex substituents (e.g., thiophene-2-carbonyl) may require specialized coupling reagents or protective group strategies .
Preparation Methods
Condensation and Amide Formation
The reaction of 4-aminophenol with 3-carboxy-2-hydroxyacetic acid in dichloromethane (DCM), activated by N,N′-dicyclohexylcarbodiimide (DCC), yields 2-hydroxy-N-(4-hydroxyphenyl)-3-carboxyacetamide . Protecting the carboxylic acid group (e.g., as a methyl ester) prior to condensation prevents side reactions during subsequent steps.
Oxidative Cyclization
Cyclization of the amide intermediate into the spiro system is achieved via bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄ClO₄]). This step proceeds at room temperature in DCM, forming the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivative. Optimization studies (Table 1) highlight copper catalysts as superior to rhodium or manganese analogs, providing yields up to 75%.
Table 1: Catalyst Screening for Spiro Cyclization
| Catalyst | Yield (%) |
|---|---|
| Cu[(CH₃CN)₄ClO₄] | 75 |
| Rh₂(OAc)₄ | 72 |
| Mn(OAc)₂ | 0 |
Introduction of the Naphthalene-1-carbonyl Group
Acylation of the spiro compound’s secondary amine at position 4 is critical for installing the naphthalene moiety. Drawing from methods used to synthesize 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, this step employs naphthalene-1-carbonyl chloride under Schotten-Baumann conditions.
Acylation Protocol
The spiro intermediate is reacted with naphthalene-1-carbonyl chloride in a biphasic system (DCM/water) using sodium hydroxide as a base. This ensures rapid reaction kinetics while minimizing hydrolysis of the acyl chloride. The crude product is purified via column chromatography (petroleum ether/ethyl acetate), yielding the acylated derivative in 68–72% efficiency.
Challenges and Solutions
Competing reactions, such as over-acylation or ester hydrolysis, are mitigated by:
-
Temperature Control: Maintaining the reaction at 0–5°C reduces side product formation.
-
Stoichiometry: Using 1.1 equivalents of acyl chloride ensures complete amine acylation without excess reagent.
Carboxylic Acid Deprotection
If a protected carboxylic acid (e.g., methyl ester) was used during spiro ring synthesis, a final deprotection step is necessary. Hydrolysis under acidic (HCl/THF) or basic (LiOH/MeOH) conditions cleaves the ester, yielding the free carboxylic acid. Quantitative conversion is achieved with 2M LiOH in methanol at 50°C for 4 hours.
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the spirocyclic structure and substituent positions. For instance, the naphthalene carbonyl group shows a distinct downfield shift (~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments matching the spirocyclic backbone .
- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while LC-MS identifies trace impurities .
How does the spirocyclic scaffold and naphthalene substitution influence biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
The spirocyclic core enhances conformational rigidity, improving target binding affinity. SAR studies on analogs show:
- Naphthalene-1-carbonyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets compared to phenyl or fluorobenzoyl groups .
- Spirocyclic Oxygen : The 1-oxa group increases metabolic stability by reducing oxidative degradation .
Controlled substitutions (e.g., fluorination at naphthalene positions) modulate electronic effects, impacting IC₅₀ values in enzyme inhibition assays .
What computational strategies are effective for predicting target interactions and pharmacokinetic properties?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins like cytochrome P450 or kinases. The naphthalene group often occupies hydrophobic active-site pockets .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (LogP ~3.5) and CYP3A4-mediated metabolism .
How can researchers resolve contradictions in biological activity data between fluorinated and chlorinated analogs?
Advanced Research Question
Discrepancies arise from differences in electronic and steric effects:
- Fluorinated Analogs : Electron-withdrawing F groups increase binding affinity to electrophilic targets (e.g., kinases) but reduce solubility .
- Chlorinated Analogs : Larger Cl atoms enhance van der Waals interactions but may cause steric hindrance .
Methodological Approach : - Perform side-by-side assays under identical conditions.
- Use X-ray crystallography to compare binding modes .
What strategies improve reaction yield during the acylation of the spirocyclic amine?
Basic Research Question
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to accelerate acylation .
- Solvent Optimization : Switch from THF to dichloromethane (DCM) to minimize side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of naphthalene-1-carbonyl chloride to amine to ensure complete conversion .
How is stereochemical purity maintained during spirocyclic ring formation?
Advanced Research Question
- Chiral Catalysts : Employ Jacobsen’s catalyst for enantioselective cyclization .
- Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .
What in vitro and in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Advanced Research Question
- In Vitro : HepG2 cells assess metabolic stability; Caco-2 monolayers measure permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
- In Vivo : Rodent models with LC-MS/MS plasma analysis determine half-life (t₁/₂) and bioavailability. Subcutaneous dosing minimizes first-pass metabolism .
What alternative purification methods address challenges with polar byproducts?
Basic Research Question
- Ion-Exchange Chromatography : Separates carboxylic acid derivatives from neutral impurities .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate pure crystals .
How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
